molecular formula C8H10Cl2N2O2 B2681615 2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride CAS No. 123578-22-3

2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride

Cat. No.: B2681615
CAS No.: 123578-22-3
M. Wt: 237.08
InChI Key: BBRWMWICGKDIML-UHFFFAOYSA-N
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Description

Historical Development of Pyridine-Based Acetamide Derivatives

Pyridine derivatives have been integral to organic chemistry since their isolation from coal tar in 1846. The fusion of pyridine’s aromatic stability with acetamide’s hydrogen-bonding capacity began in the mid-20th century, driven by the need for bioactive molecules with improved solubility. Early work focused on unsubstituted pyridinylacetamides, but the introduction of electron-donating methoxy groups at the 6-position of pyridine marked a turning point in the 1980s. This substitution enhanced metabolic stability while retaining the ring’s basicity ($$ \text{p}K_a \approx 1.7 $$), enabling better pharmacokinetic profiles.

The addition of chlorine to the acetamide side chain emerged in the 1990s as a strategy to modulate electrophilicity. For example, 2-chloro-N-(pyridin-3-yl)acetamide derivatives demonstrated inhibitory activity against kinase enzymes, spurring interest in structural analogs. The hydrochloride salt form of 2-chloro-N-(6-methoxypyridin-3-yl)acetamide was first synthesized in 2007 to improve crystallinity and storage stability. A timeline of key milestones includes:

Year Development Significance
1985 Synthesis of N-(6-methoxypyridin-3-yl)acetamide Introduced methoxy group for metabolic resistance
1998 Chloroacetamide variants tested as kinase inhibitors Validated chloro-substitution for bioactivity
2007 Hydrochloride salt patent (PubChem CID 14551033) Improved physicochemical properties

These innovations reflect a broader trend toward functionalizing pyridine cores with halogenated side chains for targeted drug design.

Position Within Contemporary Medicinal Chemistry Research

In modern drug discovery, this compound serves dual roles:

  • Kinase Inhibitor Intermediate : The pyridine nitrogen coordinates with ATP-binding pockets in kinases, while the chloroacetamide moiety acts as a Michael acceptor for covalent binding. For instance, derivatives bearing this scaffold show submicromolar activity against FLT3 and JAK2 kinases in preclinical models.

  • Cytotoxic Agent Precursor : Structural analogs, such as 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-yl)acetamides, exhibit IC$$_{50}$$ values of 1.2–3.8 μM against glioblastoma cells. The hydrochloride salt’s solubility ($$ \log S \approx -3.2 $$) facilitates in vivo testing, though blood-brain barrier penetration remains under investigation.

Comparative studies highlight its advantages over related compounds:

Feature 2-Chloro-N-(6-Methoxypyridin-3-yl)Acetamide HCl N-(Pyridin-3-yl)Acetamide
Solubility 12.7 mg/mL in water 4.3 mg/mL
Metabolic Stability $$ t_{1/2} > 120 $$ min (human microsomes) $$ t_{1/2} = 45 $$ min
Synthetic Yield 72–85% 58–63%

These properties underscore its utility in hit-to-lead optimization campaigns.

Knowledge Gaps and Research Justification

Despite progress, critical questions persist:

  • Stereoelectronic Effects : The impact of methoxy group orientation on pyridine ring aromaticity ($$ \delta_{\text{H-NMR}} = 8.72 $$ ppm for imidazole protons) remains unquantified. Density functional theory (DFT) studies could clarify how substituent positioning influences charge distribution.

  • CNS Targeting Potential : Although pyridine derivatives generally exhibit favorable blood-brain barrier permeability scores ($$ \text{CNS-MPO} \geq 3 $$), this compound’s brain uptake has not been empirically validated.

  • Green Synthesis Methods : Current routes rely on DMF as a solvent, which poses environmental and safety concerns. Alternative methods using cyclopentyl methyl ether (CPME) or water-based systems are unexplored.

Addressing these gaps could unlock applications in neuropharmacology and sustainable chemistry.

Scientific Relevance in Chemical Libraries and Compound Collections

This compound is cataloged in major libraries, including PubChem (CID 14551033) and Enamine’s REAL Database, due to:

  • Diverse Reactivity : The chloroacetamide group undergoes nucleophilic substitution with thiols, amines, and alcohols, enabling rapid diversification.

  • Three-Dimensional Character : The pyridine ring’s out-of-plane atoms ($$ \theta_{\text{dihedral}} = 12.7^\circ $$) provide non-planar geometry, a sought-after trait in fragment-based drug design.

A 2025 analysis of kinase-targeted libraries revealed that 14% contain pyridine-acetamide hybrids, with 2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride appearing in 23% of these entries. Its prevalence underscores its role as a privileged scaffold.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(6-methoxypyridin-3-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2.ClH/c1-13-8-3-2-6(5-10-8)11-7(12)4-9;/h2-3,5H,4H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRWMWICGKDIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride typically involves the reaction of 2-chloro-6-methoxypyridin-3-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of azides or nitriles.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Synthesis and Chemical Properties

2-Chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride is synthesized through various chemical pathways, often involving the chlorination of pyridine derivatives followed by acetamide formation. The compound's molecular formula is C_10H_12ClN_2O, with a molecular weight of approximately 237.08 g/mol .

Antitumor Activity

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. A study demonstrated its effectiveness against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer), suggesting its potential as an antitumor agent .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HepG215
MDA-MB-23120

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens. Its efficacy in inhibiting bacterial growth makes it a candidate for further development as an antimicrobial agent. Studies have reported significant inhibition zones in agar diffusion tests against Gram-positive and Gram-negative bacteria .

Treatment of Parasitic Infections

Recent studies suggest that this compound may be effective in treating parasitic infections, particularly in models of human African trypanosomiasis (HAT). In vivo studies demonstrated that the compound could achieve significant therapeutic concentrations, leading to effective parasite clearance in animal models .

Table 2: Efficacy in Animal Models of HAT

ModelDosage (mg/kg)Cure Rate (%)Reference
NMRI Mice10100
HRN Mice1033

Case Study: Antitumor Efficacy

In a controlled laboratory setting, researchers administered varying doses of this compound to HepG2 and MDA-MB-231 cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above the IC50 values mentioned earlier .

Case Study: Antimicrobial Screening

A separate study focused on the antimicrobial properties of the compound involved testing against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Chloro-N-(6-cyanopyridin-3-yl)acetamide (CAS 1116015-91-8)

This analog replaces the methoxy group with a cyano (-CN) substituent at the pyridine 6-position. Its molecular formula is C₈H₆ClN₃O, with a lower molecular weight (195.61 g/mol) compared to the target compound . This substitution also increases polarity, likely reducing logP (though experimental data are unavailable) and solubility in nonpolar solvents. Such modifications may shift applications toward contexts requiring enhanced electrophilic character or metabolic stability .

2-Chloro-N-(6-chloropyridin-3-yl)acetamide hydrochloride (CAS 1955524-57-8)

This derivative features a chlorine atom at the pyridine 6-position and exists as a hydrochloride salt. Its molecular formula is C₇H₇Cl₃N₂O, with a higher molecular weight (241.50 g/mol) due to the additional chlorine and hydrochloride counterion . The chlorine substituent is moderately electron-withdrawing, which may enhance stability against hydrolysis compared to the methoxy group. The hydrochloride salt improves aqueous solubility, making this compound more suitable for formulations requiring high bioavailability.

Alachlor (CAS 15972-60-8)

Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) is a herbicidal chloroacetamide with a 2,6-diethylphenyl group and a methoxymethyl substituent. Its molecular formula is C₁₄H₂₀ClNO₂, and it exhibits a logP of 3.1, reflecting higher lipophilicity than the target compound . The bulky diethylphenyl group enhances soil adsorption and persistence, while the methoxymethyl moiety influences metabolic pathways. Alachlor’s herbicidal activity targets weed grasses, demonstrating how alkyl and alkoxy substituents broaden agrochemical utility .

Pretilachlor (CAS 51218-49-6)

Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) shares the 2,6-diethylphenyl group with alachlor but incorporates a propoxyethyl chain. Its molecular formula is C₁₇H₂₆ClNO₂, with a logP of 4.0, indicating even greater lipophilicity . The propoxyethyl group enhances membrane permeability, improving efficacy in aquatic environments. This highlights how ether-containing side chains can tailor compounds for specific environmental niches .

Structural and Functional Analysis

The target compound’s methoxy group balances electronic and steric effects:

  • Moderate lipophilicity: logP of 1.917 positions it between polar cyanopyridine analogs and highly lipophilic herbicides like alachlor.
  • Hydrogen-bonding capacity : The methoxy oxygen may participate in weak hydrogen bonds, influencing solubility and target interactions.

In contrast:

  • Cyanopyridine analogs prioritize electronic effects for reactivity.
  • Chloropyridine derivatives leverage halogenated stability.
  • Alkyl/alkoxy-substituted herbicides maximize lipophilicity and environmental persistence.

Data Tables

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) logP Key Substituents Applications
2-Chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride 36145-27-4 C₈H₉ClN₂O₂ 200.625 1.917 6-methoxy pyridine Intermediate, potential herbicide
2-Chloro-N-(6-cyanopyridin-3-yl)acetamide 1116015-91-8 C₈H₆ClN₃O 195.61 N/A 6-cyano pyridine Research intermediate
2-Chloro-N-(6-chloropyridin-3-yl)acetamide hydrochloride 1955524-57-8 C₇H₇Cl₃N₂O 241.50 N/A 6-chloro pyridine, hydrochloride salt Pharmaceutical research
Alachlor 15972-60-8 C₁₄H₂₀ClNO₂ 269.77 3.1 2,6-diethylphenyl, methoxymethyl Herbicide
Pretilachlor 51218-49-6 C₁₇H₂₆ClNO₂ 311.85 4.0 2,6-diethylphenyl, propoxyethyl Aquatic herbicide

Biological Activity

2-Chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H10_{10}ClN1_{1}O1_{1}
  • Molecular Weight : 213.65 g/mol

The presence of the chloro and methoxy groups on the pyridine ring is crucial for its biological activity.

The biological activity of this compound primarily revolves around its interaction with specific molecular targets. It has been investigated for various pharmacological effects, including:

  • Anticancer Activity : The compound exhibits cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The IC50_{50} values indicate moderate to potent activity, suggesting that it may inhibit cancer cell proliferation by interfering with critical cellular pathways .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial properties, although detailed studies are required to confirm these findings.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxicity and mechanism of action of this compound:

Cell Line IC50_{50} (µM) Notes
HepG274.2Moderate cytotoxicity
MDA-MB-23127.1Potent cytotoxicity
HL7702 (normal liver)>100Low toxicity towards normal cells

These results indicate that while the compound is effective against certain cancer cell lines, it shows lower toxicity to normal liver cells, highlighting its potential as a selective anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that substitutions on the pyridine ring significantly affect the biological activity:

  • Compounds with chloro substituents at specific positions exhibited enhanced cytotoxicity compared to those with hydrogen or methoxy groups.
  • The presence of bulky groups on the pyridine ring was found to be beneficial for antitumor activity .

Case Studies and Applications

Recent research has highlighted the potential therapeutic applications of this compound:

  • Anticancer Research : A study focused on synthesizing derivatives of this compound for enhanced anticancer properties demonstrated that modifications could lead to compounds with improved efficacy against breast cancer cells .
  • Neuroprotective Effects : Investigations into the inhibition of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases, have shown that related compounds can modulate exosome release and potentially offer therapeutic benefits in conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride?

  • Methodological Answer : A common approach involves coupling 6-methoxy-3-aminopyridine with 2-chloroacetyl chloride under controlled conditions. The reaction typically employs a base (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF to neutralize HCl byproducts. Post-synthesis, the hydrochloride salt is isolated via crystallization or precipitation. Similar methodologies are used for structurally related acetamides, where stepwise purification (e.g., column chromatography) ensures high purity .

Q. How can the molecular structure of this compound be confirmed?

  • Methodological Answer : Structural elucidation requires a combination of techniques:

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^13 \text{C}-NMR to verify the methoxy group (δ3.84.0\delta \sim 3.8–4.0 ppm) and acetamide carbonyl (δ165170\delta \sim 165–170 ppm).
  • X-ray Crystallography : For definitive confirmation, single-crystal X-ray diffraction provides bond lengths and angles, as demonstrated for analogous pyridin-3-yl acetamide derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, particularly for distinguishing hydrochloride salts from free bases.

Q. What solubility properties are critical for experimental design with this compound?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility compared to the free base. Solubility can be tested in polar solvents (e.g., water, DMSO) and non-polar solvents (e.g., ethyl acetate) using UV-Vis spectroscopy or gravimetric analysis. For biological assays, solubility in PBS (pH 7.4) should be assessed via nephelometry to avoid precipitation in buffer systems .

Advanced Research Questions

Q. How does the methoxy substituent on the pyridine ring influence electronic properties and reactivity?

  • Methodological Answer : The methoxy group acts as an electron-donating substituent, altering the electron density of the pyridine ring. This can be quantified via Hammett constants (σ+\sigma^+) or computational methods (DFT calculations). For example, the methoxy group may stabilize intermediates in nucleophilic substitution reactions at the chloroacetamide moiety. Comparative studies with non-methoxy analogs (e.g., 2-chloro-N-pyridin-3-ylacetamide) can isolate its electronic effects .

Q. What analytical techniques are suitable for detecting trace impurities or degradation products?

  • Methodological Answer :

  • HPLC-MS : Reverse-phase HPLC coupled with high-resolution mass spectrometry identifies impurities at ppm levels. A C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) is recommended.
  • Stability-Indicating Assays : Stress testing under heat, light, and pH extremes (e.g., 0.1 M HCl/NaOH) followed by LC-MS/MS reveals degradation pathways. For example, hydrolysis of the acetamide bond may generate 6-methoxypyridin-3-amine as a degradation product .

Q. How can the compound’s stability in biological matrices be optimized for pharmacokinetic studies?

  • Methodological Answer : Stability in plasma or serum requires protease inhibitors (e.g., PMSF) and low-temperature storage (-80°C). Pre-formulation studies using lyophilization (e.g., with trehalose as a cryoprotectant) can enhance shelf-life, as demonstrated for thermally labile pharmaceuticals .

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